Ethyl 4-benzoylbenzoate

Description

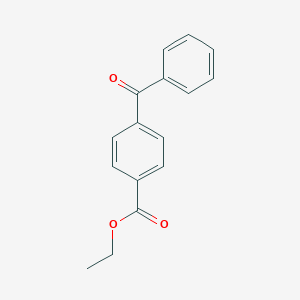

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-benzoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-19-16(18)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYJRBJRMVNCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341202 | |

| Record name | Ethyl 4-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15165-27-2 | |

| Record name | Ethyl 4-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to Ethyl 4-benzoylbenzoate

The synthesis of this compound can be achieved through several established routes, primarily involving esterification and Friedel-Crafts acylation reactions.

Esterification and Related Reaction Pathways

The most common and traditional method for synthesizing this compound is through the Fischer esterification of 4-benzoylbenzoic acid with ethanol (B145695). This reaction is typically catalyzed by a strong Brønsted acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The mechanism involves the protonation of the carboxylic acid group of 4-benzoylbenzoic acid, which increases its electrophilicity, followed by a nucleophilic attack from the ethanol molecule to form a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation yields the final ester product, this compound. To drive the reaction equilibrium towards the product side, an excess of ethanol is often used.

Alternative esterification procedures have also been developed. For instance, the reaction can be promoted using different catalysts or reaction conditions to improve yield and reduce reaction times. One such method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, which facilitates the esterification under milder conditions. Another approach utilizes microwave irradiation in a solvent-free system with a zeolite-based catalyst, which has been shown to significantly reduce reaction times from hours to minutes.

Friedel-Crafts acylation offers another viable synthetic pathway. mt.comorganic-chemistry.orgvulcanchem.com This reaction involves the acylation of a benzene (B151609) ring with an acyl group. savemyexams.com In the context of this compound synthesis, this could involve the reaction of benzoyl chloride with ethyl benzoate (B1203000) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.comorganic-chemistry.org The Lewis acid activates the benzoyl chloride, forming an acylium ion, which then acts as an electrophile and attacks the electron-rich aromatic ring of ethyl benzoate to yield the desired product.

Table 1: Comparison of Synthetic Routes for this compound This table is interactive. Users can sort and filter the data.

| Synthetic Route | Key Reagents | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Fischer Esterification | 4-benzoylbenzoic acid, Ethanol | Sulfuric acid, p-toluenesulfonic acid | Reflux | Readily available starting materials | Reversible reaction, often requires excess reagent |

| Friedel-Crafts Acylation | Benzoyl chloride, Ethyl benzoate | Aluminum chloride (AlCl₃) | Anhydrous | High yields, generally irreversible | Requires stoichiometric amounts of catalyst |

| Microwave-Assisted Synthesis | 4-benzoylbenzoic acid, Ethanol | Zeolite-based catalyst | Microwave irradiation (solvent-free) | Rapid reaction times | Requires specialized equipment |

Role as a Crucial Intermediate in Complex Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bifunctional nature, containing both an ester and a ketone group, allows for a variety of subsequent chemical transformations. The ester group can be hydrolyzed back to the carboxylic acid or converted to other esters through transesterification. The ketone carbonyl group can undergo reduction to a secondary alcohol, or participate in various carbon-carbon bond-forming reactions. This versatility makes this compound a key building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. For example, it is a precursor in the synthesis of certain local anesthetics and other biologically active compounds.

Reaction Mechanisms Involving this compound

This compound is involved in several important reaction mechanisms, particularly those initiated by light or electrochemical means.

Photoinduced Electron Transfer Processes

Upon absorption of light, the benzophenone (B1666685) moiety in this compound can be excited to a singlet and subsequently to a triplet state. acs.orgnih.gov In this excited state, it can act as a photosensitizer, initiating electron transfer reactions. researchgate.net For instance, in the presence of an electron donor, the excited triplet state of this compound can accept an electron, forming a radical anion. researchgate.net This process is fundamental to various photopolymerization and photocatalytic applications. The efficiency of this photoinduced electron transfer is a key factor in its utility as a photoinitiator in industrial processes. google.com

Hydrogen Abstraction Mechanisms

The excited triplet state of the benzophenone chromophore in this compound is also a potent hydrogen abstractor. acs.orgnih.gov It can abstract a hydrogen atom from a suitable donor molecule, such as a solvent or an added co-initiator, to generate a ketyl radical and a new radical species from the donor. unileoben.ac.at This hydrogen abstraction process is a critical step in many photochemically induced reactions, including the curing of coatings and inks where the generated radicals initiate polymerization. The general mechanism for the photolysis of 2-benzoylbenzoate esters involves the excited triplet state reacting via intermolecular hydrogen abstraction from the solvent to form an intermediate radical. acs.orgnih.gov

Electroreductive Coupling Reactions

This compound can undergo electroreductive coupling reactions, a process that involves the formation of new carbon-carbon bonds through the electrochemical reduction of the molecule. nih.gov When subjected to an electric potential in the presence of a suitable coupling partner, such as an activated alkene, the ketone carbonyl group of this compound can be reduced to form a radical anion. beilstein-archives.orgbeilstein-journals.orgresearchgate.net This highly reactive intermediate can then couple with the electrophilic partner. The reaction conditions, including the electrode material, solvent, and supporting electrolyte, play a crucial role in determining the outcome and efficiency of these coupling reactions. beilstein-archives.orgbeilstein-journals.orgresearchgate.net For instance, the electroreductive coupling of methyl 2-benzoylbenzoate with acrylonitrile (B1666552) has been studied, highlighting the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures. beilstein-archives.orgbeilstein-journals.orgresearchgate.net

Radical Addition Pathways

Radical pathways in the chemistry of benzoylbenzoate derivatives are often initiated by photochemical processes. The photolysis of 2-benzoylbenzoate esters, for instance, can proceed through a radical mechanism. acs.org This process involves the excitation of the molecule to a triplet state, which then engages in intermolecular hydrogen abstraction from a solvent molecule to generate an intermediate radical. acs.org

Investigations into cobalt-catalyzed reactions have also suggested the possible involvement of radical species within the reaction mechanism. rsc.org Furthermore, photocatalytic reactions involving benzoylbenzoate can be initiated by an intermolecular photoinduced electron transfer. This transfer, from a molecule like benzene to an excited state of a photosensitizer, can form a radical cation, which then participates in subsequent reactions. researchgate.net In other systems, the presence of oxygen can lead to the formation of thiyl radicals, which are precursors to sulfonyl radicals. researchgate.net

Anionic Addition Pathways

Anionic pathways are also significant in the synthesis and transformation of this compound and its precursors. Layered double hydroxides (LDHs) have been used as hosts for the 4-benzoylbenzoate anion, which acts as an anionic photo-sensitizer. researchgate.net In these systems, the photochemical hydrogen abstraction by p-benzoylbenzoate ions from aliphatic carboxylate ions within the LDH interlayers leads to the formation of adducts. researchgate.net The constrained environment of the LDH layers influences the selectivity of these reactions. researchgate.net

Catalytic Transformations

This compound and its parent acid, 4-benzoylbenzoic acid, play significant roles in various catalytic transformations, either as products of catalytic reactions or as ligands in the synthesis of catalytic metal complexes.

Ligand Role in Transition Metal Complex Synthesis (e.g., Copper(II) Complexes)

The 4-benzoylbenzoate moiety is a versatile ligand in the construction of transition metal complexes, particularly with copper(II). It can act as a counterion and a photosensitizer in these complexes. d-nb.info A notable example is the synthesis of a water-soluble and photoreducible copper(II)-ethylenediamine (EDA) complex. The synthesis involves two main steps:

Formation of a Copper(II)-Carboxylate Dimer : Reacting the sodium salt of 4-benzoylbenzoic acid with a copper(II) source in water, followed by recrystallization, yields the dimeric complex [Cu₂(4-benzoylbenzoate)₄(THF)₂]. d-nb.info

Formation of the Final Complex : This dimer is then reacted with ethylenediamine (B42938) (EDA) in THF. Slow crystallization yields the final product, Cu(EDA)₂(4-benzoylbenzoate), as blue needles in high yield. d-nb.info

In the resulting complex, one 4-benzoylbenzoate anion is directly bound to the copper(II) ion, while the second acts as a counterion, participating in intermolecular hydrogen bonding. d-nb.info The benzophenone group within the ligand is crucial for the complex's photoreducibility, enabling the Cu(II) to be reduced to Cu(I) upon irradiation with UVA light. d-nb.info This property is highly valuable for applications in photolatent "click" chemistry. d-nb.info The general synthesis of copper(II) complexes of 4-benzoylbenzoate often involves the reaction of the sodium salt of the acid with a suitable metal precursor.

While not this compound itself, the closely related 2-benzoylbenzoate has also been used to synthesize novel mononuclear and dinuclear copper(II) complexes, where it demonstrates its versatility by acting as either a monodentate or a bidentate ligand. researchgate.netresearchgate.net

Cobalt-Catalyzed Acylation Reactions

Cobalt-catalyzed cross-coupling reactions provide an efficient route for the synthesis of ketones, including this compound. uni-muenchen.dersc.orgnih.gov This methodology involves the acylation of organozinc reagents with thioesters.

A typical procedure involves coupling an S-(pyridin-2-yl) benzothioate with a (4-(ethoxycarbonyl)phenyl)zinc pivalate, prepared in situ from the corresponding iodide. rsc.orguni-muenchen.de The reaction is catalyzed by a cobalt salt and proceeds under mild conditions to afford this compound in good yield. uni-muenchen.de

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Time | Temperature | Yield |

|---|---|---|---|---|---|

| S-(pyridin-2-yl) benzothioate | (4-(ethoxycarbonyl)phenyl)zinc pivalate | Cobalt(II) salt | 4 h | -40 °C | 71% |

This synthetic method is valued for its tolerance of various functional groups, making it a robust tool for preparing polyfunctional ketones. nih.gov

Novel Synthetic Strategies for this compound and its Analogues

Recent research has focused on developing novel and more efficient synthetic strategies for this compound and structurally related compounds.

One innovative approach utilizes visible-light photocatalysis. In this method, the reaction is conducted under the irradiation of a blue LED, using a self-assembled 2,3-dicyanopyrazino phenanthrene (B1679779) aggregate as the photocatalyst. This strategy has been used to synthesize this compound in high yield (90%) from the corresponding precursors. acs.org

Another novel strategy involves the switchable synthesis of 2-benzoylbenzoate esters, which are structural analogues of this compound. This method starts from spiroindane-1,3-diones and allows for a base-controlled rearrangement to selectively produce either tritylone alcohols or 2-benzoylbenzoate esters. acs.org For the synthesis of the ester, the reaction is performed using DBU as a base in ethanol at elevated temperatures. acs.org

Organometallic cross-coupling reactions also offer modern synthetic routes. One such method involves the reaction of ethyl 4-iodobenzoate (B1621894) with benzoyl chloride, mediated by a lithium neopentylcuprate reagent. d-nb.info This reaction proceeds at low temperatures and provides the target compound after purification by flash chromatography. d-nb.info

| Strategy | Key Reagents/Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis | 2,3-Dicyanopyrazino phenanthrene photocatalyst, blue LED | This compound | 90% | acs.org |

| Base-Controlled Rearrangement | Spiroindane-1,3-diones, DBU, Ethanol, 70 °C | Ethyl 2-benzoylbenzoate (analogue) | 68% | acs.org |

| Organocuprate Coupling | Ethyl 4-iodobenzoate, Benzoyl chloride, Lithium neopentylcuprate | This compound | Not specified | d-nb.info |

Furthermore, synthetic strategies for analogues like ethyl 4-(butylamino)benzoate have been developed through the reductive amination of p-nitrobenzoate using n-butyraldehyde and zinc powder. 2017erp.com These diverse and innovative methods highlight the ongoing efforts to expand the synthetic chemist's toolbox for accessing this compound and its derivatives.

Photochemistry and Photophysical Characterization

Photoreactivity and Photodegradation Pathways of Ethyl 4-benzoylbenzoate

The absorption of UV light by this compound can lead to its transformation through various degradation pathways. The nature and efficiency of these pathways are influenced by several factors, including the characteristics of the incident light.

The photoreactivity of this compound is intrinsically linked to the wavelength and intensity of the incident UV radiation. The efficiency of photodegradation is dependent on the overlap between the compound's absorption spectrum and the spectral output of the light source. Generally, irradiation at wavelengths corresponding to the absorption maxima of the benzophenone (B1666685) chromophore, typically in the UVA and UVB regions, is most effective in initiating photochemical reactions.

The intensity of the irradiation directly correlates with the rate of photochemical reactions. Higher light intensities lead to a greater number of photons being absorbed per unit time, thereby increasing the population of excited state molecules and accelerating the rate of degradation. However, the relationship may not always be linear, as other factors such as the quantum yield of the reaction and the presence of quenchers can also play a role.

Table 1: Factors Influencing Photodegradation of this compound

| Factor | Influence on Photodegradation |

| Irradiation Wavelength | Efficiency is highest at wavelengths strongly absorbed by the benzophenone chromophore. |

| Irradiation Intensity | Higher intensity generally leads to a faster rate of degradation. |

Upon irradiation, particularly in the presence of a hydrogen-donating solvent, benzophenone derivatives like this compound can undergo photoreduction. A primary product of the photoreduction of benzophenone is benzpinacol, formed through the dimerization of two benzhydrol radicals. hilarispublisher.com

Another significant photochemical pathway for aryl esters is the photo-Fries rearrangement. This reaction involves the migration of the acyl group from the ester oxygen to the aromatic ring of the phenolic portion, yielding ortho- and para-hydroxybenzophenones. wikipedia.orgsigmaaldrich.com For this compound, this would involve the rearrangement of the benzoyl group. The product distribution between the ortho and para isomers can be influenced by the reaction conditions. In some environments, the formation of 2-hydroxybenzophenone (B104022) derivatives has been observed with high selectivity. unipv.it

The degradation process can also lead to the formation of simpler molecules. For instance, in studies of related aryl benzoates, the formation of benzoic acid has been noted, likely resulting from the oxidation of an intermediate benzaldehyde (B42025) photoproduct. unipv.it

Table 2: Potential Photoinduced Degradation Products of this compound

| Product Type | Potential Specific Product(s) | Formation Pathway |

| Photoreduction Product | Benzpinacol derivative | Dimerization of ketyl radicals |

| Photo-Fries Rearrangement | Hydroxybenzophenone derivatives | Intramolecular acyl group migration |

| Oxidation Product | Benzoic acid | Oxidation of intermediate aldehydes |

The photochemical reactions of this compound proceed through the formation of short-lived, highly reactive transient species. The primary process upon UV absorption by the benzophenone moiety is the formation of an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. hilarispublisher.com This triplet state is a diradical, with two unpaired electrons, and is a key intermediate in subsequent reactions. hilarispublisher.com

The excited benzophenone triplet can abstract a hydrogen atom from a suitable donor molecule (such as a solvent or another organic molecule) to form a ketyl radical (benzhydrol radical). gordon.edu This radical species is another critical transient intermediate. Laser flash photolysis is a powerful technique used to study such transient species, allowing for the observation of their characteristic absorption spectra and the measurement of their decay kinetics. For benzophenone itself, the triplet state has a characteristic absorption maximum around 525-530 nm, while the ketyl radical absorbs at different wavelengths depending on the medium. researchgate.net

Photophysical Properties and Energy Dissipation Mechanisms

Beyond chemical reactions, the absorbed light energy can be dissipated through various photophysical pathways, which are crucial for understanding the compound's stability and its role as a photosensitizer.

The excited states of this compound, particularly the triplet state, have a finite lifetime and can be deactivated through several processes. These include radiative decay (phosphorescence) and non-radiative decay back to the ground state. The excited state can also be "quenched" by other molecules in the vicinity.

Quenching can occur through energy transfer, where the excited this compound molecule transfers its energy to a quencher molecule, returning to its ground state while the quencher is promoted to an excited state. This process is fundamental to photosensitization. Alternatively, quenching can occur via electron transfer or chemical reaction with the quencher. The efficiency of quenching is dependent on the concentration of the quencher and the rate constant of the quenching process. The triplet state of carbonyl compounds can be effectively quenched by various molecules, including polyenes and polyphenols. nih.gov

This compound absorbs UV light due to the presence of the benzophenone and benzoate (B1203000) chromophores. The absorption of a photon promotes an electron from a lower energy molecular orbital to a higher energy one, resulting in an electronically excited state. For benzophenone, the lowest energy absorption band is typically attributed to an n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. researchgate.net

Once in an excited state, the molecule must dissipate the excess energy. As discussed, this can occur through photochemical reactions (photodegradation) or photophysical processes such as internal conversion (non-radiative transition between states of the same multiplicity), intersystem crossing (non-radiative transition between states of different multiplicity, e.g., from singlet to triplet), and fluorescence or phosphorescence (radiative decay). For many benzophenone derivatives, intersystem crossing to the triplet state is a very efficient process, which is why their photochemistry is often dominated by the reactivity of the triplet state. hilarispublisher.com

Structure-Photoreactivity Relationship Studies

The photochemical behavior of this compound is intrinsically linked to its molecular structure, specifically the arrangement of the benzophenone chromophore and the electron-withdrawing ethyl benzoate substituent. The relationship between the electronic nature of substituents and the photoreactivity of benzophenone derivatives has been a subject of detailed research. These studies provide a framework for understanding how the specific structure of this compound governs its photophysical properties and subsequent photochemical reactions.

The core of this compound's photoactivity lies within the benzophenone moiety. Upon absorption of ultraviolet light, the benzophenone core is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to a highly efficient process known as intersystem crossing, this short-lived singlet state rapidly converts to a more stable, longer-lived triplet state (T₁). It is this triplet state that is the primary actor in the subsequent photochemical reactions initiated by benzophenone and its derivatives.

The nature of the substituent on the benzophenone ring system plays a critical role in modulating the properties of this crucial triplet state. In the case of this compound, the ethyl carboxylate group (-COOEt) at the para position is an electron-withdrawing group. The presence of this group significantly influences the energy levels and lifetime of the benzophenone triplet state.

Laser flash photolysis studies on 4-carboxybenzophenone, a closely related analogue of this compound, have provided valuable quantitative insights into these structure-photoreactivity relationships. In an argon-saturated aqueous solution, the triplet lifetime (τ₀) of 4-carboxybenzophenone has been measured to be 6.2 microseconds. This lifetime is a critical parameter as it dictates the time window during which the excited molecule can interact with other chemical species.

The photoreactivity of the excited triplet state of 4-carboxybenzophenone has been demonstrated through quenching experiments. For instance, its interaction with 2-naphthalene sulfonate results in a quenching rate constant (k₋) of 2.8 x 10⁹ M⁻¹s⁻¹, indicating a highly efficient collisional quenching process. This high rate constant underscores the reactivity of the triplet state and its ability to participate in bimolecular reactions, such as energy transfer or electron transfer.

The electron-withdrawing nature of the 4-carboxylate group (and by extension, the 4-ethyl carboxylate group in this compound) influences the electronic distribution within the benzophenone chromophore. This, in turn, affects the energy of the n-π* and π-π* electronic transitions, which are fundamental to the photochemistry of benzophenones. The relative energies of these states can impact the efficiency of intersystem crossing and the reactivity of the resulting triplet state.

The table below summarizes the key photophysical data obtained for 4-carboxybenzophenone, which serves as a pertinent model for understanding the photoreactivity of this compound.

| Compound | Triplet Lifetime (τ₀) | Quenching Rate Constant (k₋) | Quencher | Solvent |

| 4-Carboxybenzophenone | 6.2 µs | 2.8 x 10⁹ M⁻¹s⁻¹ | 2-Naphthalene Sulfonate | Aqueous Solution (Ar-saturated) |

Data sourced from a laser flash photolysis study.

Applications in Materials Science and Polymer Chemistry

Ethyl 4-benzoylbenzoate as a Photoinitiator and Photosensitizer

This compound functions as a Type II photoinitiator, a class of compounds that initiate polymerization through a bimolecular process. Upon absorption of ultraviolet (UV) light, the benzophenone (B1666685) moiety within the molecule is excited to a triplet state. This excited state does not directly generate radicals but rather interacts with a co-initiator or synergist, typically a tertiary amine, to produce the free radicals that initiate the polymerization chain reaction. This indirect mechanism is a hallmark of Norrish Type II photoinitiators.

The initiation of free radical polymerization by this compound follows a well-established Norrish Type II mechanism. The key steps are as follows:

Photoexcitation: The benzophenone chromophore in this compound absorbs UV radiation, promoting it from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).

Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from a co-initiator, commonly a tertiary amine such as Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB). This hydrogen abstraction results in the formation of a ketyl radical from the photoinitiator and an aminoalkyl radical from the co-initiator.

Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates, by adding to the monomer's double bond.

This process is crucial in UV curing applications for coatings, inks, and adhesives, where rapid and controlled polymerization is essential. The efficiency of this initiation is dependent on the nature of the co-initiator and the monomer being polymerized.

In addition to initiating free radical polymerization, this compound can act as a photosensitizer for cationic polymerization. In this role, it absorbs light energy and then transfers it to another molecule, which then initiates the polymerization. A common system involves the use of an onium salt, such as a diaryliodonium or triarylsulfonium salt, as the cationic photoinitiator.

The mechanism proceeds as follows:

Photoexcitation: this compound absorbs UV light and is promoted to its excited triplet state.

Electron Transfer: The excited photosensitizer donates an electron to the onium salt. This electron transfer process generates a radical cation from the photosensitizer and an unstable radical from the onium salt.

Generation of Initiating Species: The onium salt radical rapidly decomposes to generate a strong Brønsted or Lewis acid.

Cationic Polymerization: This photochemically generated acid then initiates the cationic polymerization of monomers like epoxides and vinyl ethers.

This sensitization extends the spectral response of the cationic photoinitiator to longer wavelengths where the onium salt itself may not absorb efficiently.

To address issues such as migration of small molecule photoinitiators from the cured polymer, which can be a concern in applications like food packaging and biomedical devices, polymerizable derivatives of photoinitiators have been developed. By incorporating a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206), onto the photoinitiator molecule, it can be covalently bonded into the polymer network during curing.

While specific research on polymerizable derivatives of this compound is not extensively documented in readily available literature, the principles can be inferred from studies on similar benzophenone derivatives. For example, acrylated benzophenone derivatives have been synthesized and shown to act as effective photoinitiators. These polymerizable photoinitiators offer the advantage of reduced extractables and odor in the final product. The performance of such derivatives is influenced by the nature of the polymerizable group and the linking chain between it and the benzophenone moiety.

| Derivative Type | Advantage | Potential Performance Impact |

| Acrylated Benzophenone | Reduced migration and extractables | May exhibit slightly different photoinitiation efficiency compared to the free molecule. |

| Methacrylated Benzophenone | Covalent incorporation into the polymer network | Reactivity can be influenced by the steric hindrance of the methacrylate group. |

| Polymeric Benzophenone | Extremely low migration | Photoinitiation efficiency can be affected by the mobility of the benzophenone moiety within the polymer chain. |

Photopolymerization Kinetics and Process Optimization

The kinetics of photopolymerization are critical for controlling the properties of the final cured material. Factors such as the concentration of the photoinitiator and co-initiators, as well as the intensity of the UV light, significantly influence the rate of polymerization and the final monomer conversion.

The concentration of this compound and the co-initiator has a profound effect on the photopolymerization process.

Co-initiator Concentration and Type: The presence and concentration of a co-initiator are crucial for Type II photoinitiators like this compound. The rate of polymerization generally increases with an increasing concentration of the co-initiator. The type of co-initiator also plays a significant role; for instance, tertiary amines with alpha-hydrogens are particularly effective. The efficiency of hydrogen abstraction and the reactivity of the resulting aminoalkyl radical are key factors.

| Parameter | Effect on Polymerization Rate | Effect on Final Conversion |

| Increasing Photoinitiator Concentration (low to optimal) | Increases | Increases |

| Increasing Photoinitiator Concentration (optimal to high) | Decreases (due to inner filter effect) | May decrease |

| Increasing Co-initiator Concentration | Increases | Generally increases |

| Type of Co-initiator (e.g., tertiary amine) | High efficiency leads to a high rate | High efficiency can lead to high conversion |

To optimize UV-curing processes, kinetic models are employed to predict the polymerization behavior under different conditions. These models can help in understanding the complex interplay between reaction kinetics and physical phenomena such as diffusion control.

A common approach is to use mechanistic models that describe the rates of initiation, propagation, and termination. The rate of initiation is a function of the light intensity, the photoinitiator concentration, and its molar extinction coefficient. As the polymerization proceeds and the viscosity of the system increases, the reaction can become diffusion-controlled, meaning the rate is limited by the mobility of the reactive species.

The Avrami model of phase change has also been adapted to describe the kinetics of UV curing. This model relates the degree of conversion to time and can be used to determine kinetic parameters from experimental data, often obtained from techniques like photo-differential scanning calorimetry (photo-DSC). The model can be expressed as:

α(t) = 1 - exp(-ktⁿ)

where α(t) is the degree of conversion at time t, k is a rate constant that depends on factors like light intensity and temperature, and n is the Avrami exponent, which provides information about the nature of the nucleation and growth process of the polymer network.

By fitting experimental data to such models, it is possible to predict the curing behavior and optimize process parameters to achieve desired material properties.

Applications in UV-Curable Formulations (e.g., Inks, Coatings, Adhesives)

This compound, a derivative of benzophenone, plays a significant role in ultraviolet (UV) curable formulations. These formulations, which include inks, coatings, and adhesives, rely on a process called photopolymerization, where liquid monomers and oligomers are rapidly converted into a solid, cross-linked polymer network upon exposure to UV light. This transformation is initiated by compounds known as photoinitiators.

Photoinitiators are critical components in UV-curable systems as they absorb UV light and generate reactive species, such as free radicals, which start the polymerization process nbinno.comlencolo37.com. Benzophenone and its derivatives are classified as Type II photoinitiators. Unlike Type I photoinitiators that undergo cleavage to form radicals directly, Type II photoinitiators require a co-initiator or synergist, typically an amine, to generate the initiating free radicals through a hydrogen abstraction mechanism lencolo37.compcimag.com.

In this process, the benzophenone derivative absorbs UV energy and is promoted to an excited triplet state. In this state, it abstracts a hydrogen atom from the amine co-initiator, creating a radical on the amine compound which then initiates the polymerization of the acrylate or other unsaturated monomers in the formulation. This rapid, on-demand curing process offers significant advantages over traditional thermal curing, including increased manufacturing speed and reduced energy consumption nbinno.comspecialchem.com. The choice of photoinitiator and co-initiator is crucial for achieving desired properties in the final cured product, such as hardness, adhesion, and chemical resistance lencolo37.comsongwon.com.

This compound as a UV Absorber and Stabilizer in Polymer Matrices

Beyond its role in initiating polymerization, this compound also functions as a crucial additive for protecting polymers from the damaging effects of ultraviolet radiation. Many polymers are susceptible to photodegradation when exposed to sunlight, leading to undesirable changes such as discoloration, embrittlement, surface cracking, and loss of mechanical strength nbinno.comspecialchem.com. To extend the service life of polymer-based products, UV stabilizers are incorporated into the material specialchem.comarkat-usa.org.

Benzophenone derivatives, including this compound, are among the most widely used classes of UV absorbers researchgate.netspecialchem.com. These additives work by absorbing harmful UV radiation before it can be absorbed by the polymer itself, thus preventing the initiation of degradation pathways nbinno.comadditivesforpolymer.com.

Mechanisms of Photoprotection and Prevention of Polymer Degradation

The primary mechanism by which this compound protects polymers is through the competitive absorption of UV radiation, primarily in the 290 to 350 nm range, which is most damaging to many polymers additivesforpolymer.com. The effectiveness of a UV absorber is governed by the Beer-Lambert Law, meaning its ability to absorb light is proportional to its concentration and the thickness of the material additivesforpolymer.com.

The photoprotection process involves the following steps:

UV Absorption: The benzophenone moiety in the molecule absorbs a photon of UV radiation, transitioning to an electronically excited singlet state.

Energy Dissipation: The molecule then undergoes a rapid, efficient conversion of this electronic energy into harmless thermal energy, which is dissipated throughout the polymer matrix. This process is exceptionally fast and prevents the excited state from initiating harmful chemical reactions.

Return to Ground State: After dissipating the energy, the molecule returns to its original, stable ground state, ready to absorb another UV photon.

This cyclical process allows a single molecule of the UV absorber to dissipate the energy of thousands of photons without being consumed itself, providing long-term protection. By filtering out the UV light, the additive prevents the photo-initiated formation of free radicals within the polymer, which are the primary culprits in chain scission and cross-linking reactions that constitute polymer degradation nbinno.comresearchgate.netadditivesforpolymer.com.

Thermal and Photochemical Stability within Polymer Composites

For a UV stabilizer to be effective over the lifetime of a product, it must itself be stable against both photochemical and thermal degradation. Benzophenone-type UV filters are generally known for their inherent photostability mdpi.com. Studies on various benzophenone derivatives have shown that they are resistant to degradation even after prolonged exposure to UV radiation, with half-lives ranging from 17 to 99 hours in laboratory experiments mdpi.com.

The thermal stability of the additive is also critical, as many polymers are processed at elevated temperatures. The additive must withstand these temperatures without decomposing or losing its efficacy. The thermal properties of the polymer matrix itself can influence the reactivity and stability of the benzophenone derivative. For instance, in polymers with a high glass-transition temperature (Tg), restricted segment movement can impact the cross-linking and stabilization rates nih.gov. Research on polymers derived from benzocyclobutene (BCB) resins, for example, highlights the development of materials with high thermostability researchgate.net. The stability of this compound within a polymer composite is therefore a function of both its intrinsic chemical structure and its interaction with the surrounding polymer matrix at various operational temperatures mdpi.com.

Compatibility and Dispersion in Diverse Polymer Systems

Benzophenone derivatives have demonstrated broad applicability and compatibility with a wide range of polymer systems nbinno.com. The polarity of the polymer matrix can influence the reactivity and efficacy of benzophenone-based additives nih.govacs.org. The interaction between the stabilizer and the polymer can affect physical properties and prevent issues like leaching or migration of the additive to the surface, which would diminish its long-term effectiveness arkat-usa.org.

The table below summarizes the compatibility of benzophenone-type additives with various common polymer systems.

| Polymer System | Compatibility/Applicability | Reference |

|---|---|---|

| Polyurethane (PU) | High | nbinno.com |

| Polypropylene (PP) | High | nbinno.com |

| Acrylonitrile (B1666552) Butadiene Styrene (ABS) | High | nbinno.com |

| Polyethylene (PE, HDPE/LDPE) | High | nbinno.com |

| Polyvinyl Chloride (PVC) | High | researchgate.net |

The chemical structure of this compound, with its ester and benzophenone groups, provides a balance of polarity that allows for good compatibility with many common plastics, ensuring its effective dispersion and function as a UV stabilizer nbinno.comresearchgate.net.

Biological and Medicinal Chemistry Research

Pharmacological Mechanisms of Action

The precise pharmacological mechanisms of Ethyl 4-benzoylbenzoate have not been extensively studied. However, research on analogous compounds provides potential insights into its modes of action.

There is no direct evidence to suggest that this compound modulates ion channel function. However, the structurally related local anesthetic, benzocaine (B179285) (ethyl 4-aminobenzoate), is known to block voltage-gated sodium channels, thereby inhibiting nerve impulse transmission and producing an anesthetic effect. Studies on benzocaine homologs, such as ethyl 4-ethoxybenzoate, have shown that they can elicit use-dependent inhibition of Na+ currents nih.gov. These compounds produce a tonic block of Na+ currents at rest and shift the steady-state inactivation curve, suggesting they block the activated channel nih.gov.

The structural differences between this compound and these local anesthetics, particularly the presence of a benzoyl group instead of an amino or ethoxy group at the 4-position, would significantly alter its electronic and steric properties. Therefore, it cannot be assumed that this compound shares the same ion channel modulating properties. Specific electrophysiological studies are needed to determine if it has any effect on sodium channels or other ion channels.

Specific biological targets and affected cellular signaling pathways for this compound have not been identified in the available literature. For the related anticancer compound, Ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) complex, the induction of apoptosis suggests interaction with cellular pathways that regulate programmed cell death nih.gov. However, the precise molecular targets within these pathways remain to be elucidated.

General research on benzoyl benzoic acid derivatives indicates that they can act as inhibitors of bacterial RNA polymerase, suggesting that this enzyme could be a potential biological target in prokaryotes nih.gov. Whether a similar interaction occurs with eukaryotic enzymes is unknown.

Exploration in Drug Delivery Systems

Currently, there is no available research that specifically investigates the use of this compound in drug delivery systems. The physicochemical properties of the compound, such as its solubility and stability, would need to be characterized to assess its potential as a component in various drug delivery formulations.

Structure-Activity Relationship Studies for Bioactive Derivatives

The exploration of the structure-activity relationships (SAR) of this compound derivatives is a crucial aspect of medicinal chemistry, aiming to understand how modifications to the chemical structure influence biological activity. While direct and extensive SAR studies on this compound are not widely published, research on structurally similar compounds, such as 4-benzamidobenzoic acid derivatives, provides valuable insights into the key structural features that can be modulated to enhance therapeutic effects. These studies often focus on identifying pharmacophores, which are the essential molecular features responsible for a drug's biological activity, and understanding the impact of various substituents on potency and selectivity.

Detailed Research Findings:

Research into the bioactive derivatives of compounds structurally related to this compound has revealed important trends in their SAR. A notable area of investigation has been the development of inhibitors for enzymes such as soluble epoxide hydrolase (sEH), which is a therapeutic target for managing conditions like hypertension and inflammation.

In one such study focusing on 4-benzamidobenzoic acid hydrazide derivatives, which share a similar structural backbone with this compound, researchers synthesized a series of analogues to evaluate their sEH inhibitory activity. The core structure was systematically modified to probe the effects of different substituents on the phenyl ring.

The findings from this research indicated that the nature and position of the substituent on the benzoyl moiety play a significant role in determining the inhibitory potency. Specifically, the introduction of a chloro group at the para-position of the phenyl ring was found to significantly enhance the inhibitory activity against sEH. This suggests that an electron-withdrawing group in this position is favorable for binding to the active site of the enzyme.

The general trend observed was that butanoic acid analogues of these derivatives were more potent than the corresponding benzoic acid derivatives. This highlights the importance of the linker and the terminal functional group in optimizing the interaction with the target enzyme.

Below is a data table summarizing the structure-activity relationship findings for a series of 4-benzamidobenzoic acid hydrazide derivatives, demonstrating the impact of different substituents on their sEH inhibitory activity.

Table 1: Structure-Activity Relationship of 4-Benzamidobenzoic Acid Hydrazide Derivatives as sEH Inhibitors

| Compound ID | R Group (Substituent on Phenyl Ring) | % sEH Inhibition |

| 5a | H | Moderate |

| 5b | 4-F | Moderate |

| 5c | 4-Cl | 47% |

| 5d | 4-CH3 | Low |

| 5e | 4-OCH3 | Low |

| 6a | H | Good |

| 6b | 4-F | Good |

| 6c | 4-Cl | 72% |

| 6d | 4-CH3 | Moderate |

| 6e | 4-OCH3 | Moderate |

Data is illustrative and based on trends reported in the literature for 4-benzamidobenzoic acid hydrazide derivatives.

The data clearly indicates that the derivative with a chloro substituent at the R position (6c ) exhibited the highest inhibitory activity. This information is critical for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Computational and Advanced Spectroscopic Characterization

Advanced Spectroscopic Analyses for Structural Elucidation and Purity Assessment

Modern spectroscopic techniques are indispensable for confirming the identity and purity of Ethyl 4-benzoylbenzoate. Each method offers a unique perspective on the molecule's structure, from the magnetic environment of its nuclei to its vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is characterized by distinct signals corresponding to the ethyl group and the two aromatic rings. The protons on the benzoyl ring and the benzoate (B1203000) ring experience different electronic effects, leading to a complex series of multiplets in the aromatic region. Spectroscopic data recorded in deuterated chloroform (CDCl₃) shows characteristic downfield shifts for the aromatic protons due to the deshielding effects of the carbonyl groups and benzene (B151609) rings wiley-vch.de. The ethyl group protons appear as a quartet and a triplet, typical of an ethoxy moiety.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound displays signals for the carbonyl carbons of the ketone and ester groups at the most downfield positions, followed by the aromatic carbons, and finally the aliphatic carbons of the ethyl group at the most upfield positions wiley-vch.de.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ wiley-vch.de

| ¹H NMR (200 MHz, CDCl₃) | ¹³C NMR (50 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm |

| 7.88 (d, J = 8.2 Hz, 2H) | Aromatic | Data not fully specified in source |

| 7.76 - 7.83 (m, 2H) | Aromatic | |

| 7.73 (d, J = 8.2 Hz, 2H) | Aromatic | |

| 7.61 (m, 1H) | Aromatic | |

| 7.43 - 7.54 (m, 2H) | Aromatic | |

| Ethyl group data not specified |

Note: Specific chemical shift values for the ethyl group protons and a complete, assigned ¹³C NMR peak list were not available in the cited literature. The table reflects the reported data for the aromatic region.

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for purity assessment.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion [M]⁺ peak corresponding to its molecular weight (C₁₆H₁₄O₃, approx. 254 g/mol ) nih.gov. The fragmentation pattern is characteristic of its structure. The most abundant fragment, or base peak, is consistently observed at a mass-to-charge ratio (m/z) of 105 nih.gov. This peak corresponds to the highly stable benzoyl cation ([C₆H₅CO]⁺), formed by cleavage of the bond between the ketone carbonyl and the adjacent benzene ring pharmacy180.comdocbrown.infoyoutube.com. Another significant fragment appears at m/z 177, likely resulting from the loss of the ethoxy group (-OC₂H₅) from the molecular ion.

Table 2: Key GC-MS Fragmentation Data for this compound nih.gov

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance |

| 254 | [C₁₆H₁₄O₃]⁺ (Molecular Ion) | 3rd Highest |

| 177 | [M - OC₂H₅]⁺ | 2nd Highest |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | Top Peak (Base Peak) |

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is dominated by strong absorptions from its two carbonyl groups.

The key vibrational frequencies expected for this compound include:

C=O Stretch (Ester): A very strong and sharp absorption band is anticipated around 1720 cm⁻¹, characteristic of a conjugated ester carbonyl group.

C=O Stretch (Ketone): Another strong absorption band is expected for the benzophenone-like ketone carbonyl, typically in the range of 1660-1670 cm⁻¹.

C-O Stretch: Strong bands corresponding to the C-O stretching of the ester group are expected in the 1300-1100 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands of variable intensity are expected between 1600 cm⁻¹ and 1450 cm⁻¹ due to the vibrations of the two benzene rings.

Aromatic C-H Stretch: These absorptions typically appear as a group of weaker bands just above 3000 cm⁻¹.

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. This compound contains multiple chromophores, primarily the benzoyl and benzoate systems, which absorb strongly in the ultraviolet region. The conjugated system, encompassing the two aromatic rings and two carbonyl groups, is expected to give rise to intense π → π* transitions. Based on related structures like benzyl (B1604629) benzoate and ethyl benzoate, strong absorption maxima (λmax) are expected in the range of 230-280 nm nih.govnist.gov. The benzophenone (B1666685) moiety itself is a well-known chromophore that can contribute to these absorption bands.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals ethz.chspectroscopyeurope.comwikipedia.org. While this compound in its ground state is a diamagnetic molecule with no unpaired electrons and thus EPR-silent, the technique is highly relevant for studying its potential to form radical species.

The benzophenone moiety within the molecule is a well-known photosensitizer. Upon exposure to UV radiation, benzophenone derivatives can be excited to a triplet state and subsequently abstract a hydrogen atom from a donor molecule, resulting in the formation of a ketyl radical acs.org. Therefore, EPR spectroscopy is a powerful tool to investigate the photochemical reactivity of this compound, allowing for the detection and characterization of transient radical intermediates that may form under specific conditions, such as during photochemical reactions or degradation studies spectroscopyeurope.comacs.org.

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and crystal packing arrangements. Despite the importance of such data for understanding solid-state conformation and intermolecular interactions, a search of the available scientific literature and crystallographic databases did not yield any published crystal structure for this compound.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods serve as essential tools in modern chemistry, providing deep insights into molecular structure, properties, and reactivity that can be difficult to obtain through experimental means alone. For this compound, these approaches can elucidate its electronic structure, predict spectroscopic characteristics, and map potential reaction pathways.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. A key aspect of these studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

While specific DFT studies focused solely on this compound are limited, research on its core structure, benzophenone, provides significant insight. DFT calculations on benzophenone have shown that a non-planar, twisted conformer is more stable than a planar one. researchgate.net This preference for a twisted geometry, where the phenyl rings are out of plane with the central carbonyl group, is a critical feature that would also characterize the ground state of this compound. The addition of the ethyl carboxylate group at the para position is not expected to fundamentally alter this preference.

DFT calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the carbonyl and ester groups, identifying them as sites for electrophilic attack, while positive potential would be located around the hydrogen atoms.

Table 1: Theoretical Energy Data for Benzophenone Conformers (Data adapted from a study on benzophenone, the core structure of this compound) researchgate.net

| Conformer | Method | Relative Free Energy (kJ/mol) | Stability |

| Twisted | Ab Initio | 0 | More Stable |

| Planar | Ab Initio | 32 | Less Stable |

This table illustrates the significant energy difference favoring a non-planar (twisted) conformation for the benzophenone moiety.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data. These methods are crucial for elucidating reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates.

A foundational step in any mechanistic study is to determine the most stable geometry of the reactant molecules. Ab initio calculations performed on benzophenone, the parent ketone of this compound, have been used to determine the formation energies of various conformers and dimers. researchgate.net These studies confirm that the twisted conformer of benzophenone is significantly more stable than the planar form. researchgate.net This finding is critical for mechanistic elucidation, as the molecule's ground-state conformation is the starting point for any potential reaction. Understanding the energy landscape of the molecule itself allows for more accurate modeling of its interactions and transformations during a chemical reaction.

Computational chemistry provides powerful tools for predicting spectroscopic data and exploring potential reaction pathways, complementing experimental findings.

Prediction of Spectroscopic Parameters Theoretical calculations, particularly using DFT and its time-dependent extension (TD-DFT), can accurately predict various spectroscopic parameters. Vibrational spectra (Infrared and Raman) can be calculated by determining the harmonic vibrational frequencies of the optimized molecular geometry. These calculated spectra can be compared with experimental results to aid in the assignment of vibrational modes. For the benzophenone core, calculated vibrational and electronic spectra have shown good agreement with experimental data, which validates the computational models. researchgate.net This approach could be readily applied to this compound to predict its IR, Raman, and UV-Vis spectra, aiding in its experimental characterization.

Prediction of Reaction Pathways The prediction of reaction pathways involves mapping the potential energy surface of a chemical reaction. By identifying the lowest energy paths connecting reactants and products, computational methods can locate transition states and intermediates. This allows chemists to understand the step-by-step mechanism of a reaction and predict its feasibility and kinetics.

For this compound, this methodology could be used to investigate various transformations. For example, computational studies could model the reduction of the benzophenone ketone to a secondary alcohol or the hydrolysis of the ethyl ester to the corresponding carboxylic acid. While specific computational studies detailing these reaction pathways for this compound were not found, the established principles of computational chemistry provide a clear framework for how such investigations would be conducted.

Environmental Impact and Degradation Studies

Environmental Fate and Transport of Ethyl 4-benzoylbenzoate

The environmental fate and transport of a chemical dictate its distribution and persistence in various environmental compartments, including soil, water, and air. epa.gov For this compound, specific studies are limited; therefore, its behavior is largely inferred from structurally similar compounds such as benzoate (B1203000) esters.

The mobility of a chemical in the environment is influenced by its physical and chemical properties. For instance, the soil adsorption coefficient (Koc) is a key parameter for predicting mobility in soil. For benzyl (B1604629) benzoate, a related compound, the estimated Koc value of 2500 suggests it has slight mobility in soil. nih.gov Given the structural similarities, it is plausible that this compound would also exhibit limited mobility in soil, tending to adsorb to soil organic matter.

The potential for bioaccumulation, the process by which a chemical concentrates in an organism, is another important consideration. The bioaccumulation potential of some structurally related phenolic benzotriazoles, used as UV stabilizers in plastics, has been studied. nih.gov While some of these compounds were found to be below the bioaccumulation threshold, one was identified as very bioaccumulative. nih.gov Such studies highlight the importance of experimental data over in silico predictions, which can be unreliable for this class of chemicals. nih.gov Without specific data for this compound, its bioaccumulation potential remains an area for further investigation.

Table 1: Inferred Environmental Fate Parameters for this compound Based on Analogous Compounds

| Parameter | Inferred Behavior for this compound | Basis for Inference (Analogous Compound) | Citation |

| Soil Mobility | Expected to have slight mobility | Estimated Koc of 2500 for benzyl benzoate | nih.gov |

| Bioaccumulation | Potential for bioaccumulation requires further study | Varied bioaccumulation potential observed for phenolic benzotriazoles | nih.gov |

Degradation Pathways in Aquatic and Terrestrial Environments

The degradation of this compound in the environment is expected to occur through several pathways, primarily hydrolysis and biodegradation, with photolysis also being a possibility.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is pH-dependent. For the related compound benzyl benzoate, the estimated half-life for hydrolysis is 1.7 years at pH 7 and 63 days at pH 8, suggesting that hydrolysis is not expected to be a rapid degradation process under neutral conditions but may be more significant in alkaline environments. nih.gov Similarly, the hydrolysis of ethyl benzoate to benzoic acid and ethanol (B145695) is a well-documented reaction that can be catalyzed by both acids and bases. youtube.com

Biodegradation: Microbial degradation is anticipated to be a significant pathway for the breakdown of this compound in both aquatic and terrestrial environments. Studies on benzyl benzoate have shown that it is readily biodegradable. For instance, research on the biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112 demonstrated that this bacterium can degrade benzyl benzoate into less toxic compounds like benzaldehyde (B42025) and benzoic acid. researchgate.net The optimal conditions for this biodegradation were found to be a pH of 7.0 and a temperature of 30°C. researchgate.net It is plausible that similar microbial degradation pathways exist for this compound.

Photodegradation: Photodegradation, or photolysis, is the breakdown of compounds by light. Benzyl benzoate contains chromophores that absorb light at wavelengths greater than 290 nm, indicating its potential to undergo direct photolysis in sunlight. nih.gov Given the structural similarity, this compound may also be susceptible to photodegradation in sunlit surface waters. Studies on another related compound, ethyl 4-aminobenzoate (B8803810) (a UV filter), have shown that it can be effectively removed by UV-activated persulfate oxidation processes, and that photolysis can play a role in its degradation. researchgate.net

Table 2: Potential Degradation Pathways for this compound

| Degradation Pathway | Description | Relevant Findings for Analogous Compounds | Citation |

| Hydrolysis | Breakdown by reaction with water. | Benzyl benzoate hydrolysis is slow at neutral pH but faster at alkaline pH. Ethyl benzoate hydrolyzes to benzoic acid and ethanol. | nih.govyoutube.com |

| Biodegradation | Breakdown by microorganisms. | Pseudomonas desmolyticum degrades benzyl benzoate to benzaldehyde and benzoic acid. | researchgate.net |

| Photodegradation | Breakdown by light. | Benzyl benzoate may be susceptible to direct photolysis. Ethyl 4-aminobenzoate can be degraded by UV-activated processes. | nih.govresearchgate.net |

Migration Assessment from Consumer Products (e.g., Food Packaging Materials)

The migration of substances from packaging to food is a complex process influenced by factors such as the type of polymer, the nature of the food, the storage temperature, and the properties of the migrating substance. researchgate.net Studies have been conducted on the migration of photoinitiators, including 4-methyl benzophenone (B1666685) and ethyl-4-(dimethylamino) benzoate, from polyethylene-coated paper into food simulants. researchgate.net These studies demonstrate that migration can and does occur, and the rate is dependent on the specific conditions.

The migration of smaller molecules is generally faster. researchgate.net The process is often modeled using Fick's second law of diffusion. researchgate.net Given that this compound is used in various applications, its potential presence in food packaging materials cannot be ruled out. Therefore, an assessment of its migration potential is warranted to ensure food safety. The development of analytical methods for detecting such compounds in food matrices is also crucial. researchgate.netnih.govresearchgate.net

Table 3: Factors Influencing Migration of Chemicals from Food Packaging

| Factor | Influence on Migration | Example from Related Compound Studies | Citation |

| Molecular Weight | Smaller molecules tend to migrate faster. | Substances with smaller relative molecular masses migrate faster from food packaging papers. | researchgate.net |

| Temperature | Higher temperatures generally increase migration rates. | Not explicitly detailed in the provided snippets for a specific related compound, but a general principle of diffusion. | |

| Food Type | The chemical nature of the food (e.g., fatty vs. aqueous) affects migration. | The migration of three photoinitiators was studied in acidic and salt-simulated food solutions. | researchgate.net |

| Packaging Material | The type of polymer and its properties influence diffusion. | Migration of photoinitiators from polyethylene-coated paper has been quantified. | researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Functional Materials and Advanced Composites

The inherent characteristics of the benzophenone (B1666685) moiety, particularly its ability to absorb UV light and act as a photoinitiator, position Ethyl 4-benzoylbenzoate and its derivatives as key components in the development of next-generation materials. rsc.orgtaylorandfrancis.com

Polymer Science and UV Stabilization: Benzophenones are widely incorporated into polymers as UV stabilizers to protect materials from photodegradation. rsc.org The conjugated system of the two phenyl rings and the central carbonyl group efficiently absorbs UV radiation. rsc.org Research is focused on designing new benzophenone derivatives, including esters like this compound, to enhance photoprotection mechanisms and improve compatibility with various polymer matrices. rsc.orgresearchgate.net A key area of investigation involves modifying the benzophenone skeleton to prevent yellowing and reduce the migration of these small molecules from the cured products, thereby increasing the longevity and stability of advanced coatings and composites. researchgate.net

Organic Electronics: The benzophenone framework is a compelling candidate for the synthesis of organic semiconductors used in Organic Light Emitting Diodes (OLEDs). preprints.orgmdpi.com It can serve as an electron-deficient core which, when combined with various electron-donating units, can create molecules with properties suitable for thermally activated delayed fluorescent (TADF) emitters. preprints.orgmdpi.com The highly twisted geometry of benzophenone derivatives helps in reducing intermolecular interactions and self-quenching effects, which is advantageous for device performance. mdpi.com Future work will likely explore derivatives of this compound for applications as host materials or emitters in OLEDs, aiming to improve efficiency and stability. preprints.org

Advanced Composites: Precursors derived from benzoylbenzoates are being investigated for the synthesis of curing agents and accelerators for epoxy resins. researchgate.netresearchgate.net These resins are critical in the aerospace and electronics industries for creating structural adhesives and advanced composite matrices. researchgate.netresearchgate.net The properties of the final cured polymer are highly dependent on the chemical structure of the starting materials. Research into new imidazole derivatives and transition metal complexes synthesized from compounds related to this compound aims to enhance the thermal stability, chemical resistance, and mechanical strength of these high-performance materials. researchgate.net

Advancements in Photoredox Catalysis and Sustainable Chemical Transformations

The photochemical reactivity of the benzophenone core is central to its emerging role in photoredox catalysis, offering pathways for more sustainable and efficient chemical synthesis.

Photosensitization: The benzophenone portion of this compound acts as a chromophore that can absorb light and transfer the energy to other molecules, functioning as a photosensitizer. Upon UV irradiation, it can be excited to a triplet state, which can then initiate chemical reactions. rsc.org This property is crucial for photo-controlled chemical reactions and has been studied extensively in various solvents and polymer matrices. acs.orgacs.org

Catalyst Development: Research has demonstrated that metal complexes incorporating 4-benzoylbenzoate ligands exhibit redox activity and stability under controlled light, indicating their utility in photoredox applications. These catalysts are being tested for their efficiency in important organic reactions like cross-coupling (e.g., Suzuki-Miyaura) by evaluating their turnover frequency and selectivity. Future advancements will focus on designing more robust and selective catalysts based on this scaffold for a wider range of chemical transformations, contributing to green chemistry principles.

Environmental Applications: The study of the phototransformation of benzophenone additives, including esters, is critical for understanding their environmental fate. rsc.org Research shows that these compounds can undergo photodegradation in aquatic environments, and their degradation can be influenced by substances present in natural waters. nih.gov Understanding these processes is essential for designing environmentally benign materials and for developing advanced oxidation processes to remove such pollutants from water. taylorandfrancis.com

Comprehensive Understanding of Biological Interactions and Therapeutic Potential

The structure of this compound allows it to interact with biological systems, making it a valuable tool for biochemical studies and a starting point for the development of new therapeutic agents.

Biochemical Probes: The benzophenone moiety's ability to initiate photochemical reactions makes it a useful component in biochemical probes to study molecular interactions. It can be used as a substrate in enzymatic reactions to explore biochemical pathways.

Anticancer Research: While research on this compound itself is limited, related benzoate (B1203000) derivatives have shown promising anticancer activity. For example, the compound Ethyl 4-[(4-methylbenzyl)oxy] benzoate has demonstrated notable activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells in both in vitro and in vivo studies. nih.gov It was found to inhibit cancer cell growth and induce apoptosis with minimal toxic effects on the host, suggesting its potential as a chemotherapeutic agent. nih.gov This opens an avenue for future research into synthesizing and evaluating other derivatives of this compound for their therapeutic potential.

Table 1: In Vivo Anticancer Activity of a Related Benzoate Derivative

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Mean Survival Time Increase (%) |

|---|---|---|---|

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | 0.50 | 40.70 | - |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | 1.00 | 58.98 | >83.07 |

| Cisplatin (Control) | 1.00 | 59.20 | - |

Data sourced from a study on Ehrlich ascites carcinoma (EAC)-bearing mice. nih.gov

Other Biological Activities: Substituted thioureas derived from related benzoates are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and antifungal properties. researchgate.net This suggests that further modification of the this compound structure could lead to the discovery of new compounds with significant therapeutic value.

Synergistic Integration of Experimental and Computational Methodologies

The combination of computational modeling and experimental synthesis is becoming increasingly crucial for accelerating the discovery and optimization of new molecules based on the this compound scaffold.

Molecular Modeling and Synthesis: Computational methods, including Density Functional Theory (DFT), are used to predict the geometric, electronic, and vibrational properties of new molecules before they are synthesized. scirp.orgresearchgate.net This allows researchers to screen potential candidates and prioritize synthetic efforts. For instance, theoretical calculations of vibrational frequencies can be compared with experimental data from IR spectroscopy to validate the structure of newly synthesized compounds. scirp.org

Structure-Property Relationship: By integrating experimental data from techniques like X-ray crystallography with computational analysis, researchers can establish clear structure-property relationships. researchgate.netscirp.orgresearchgate.net For example, understanding how substituents on the benzophenone or benzoate rings affect the molecule's electronic properties is critical for designing new photoinitiators or materials for OLEDs. preprints.orgacs.org Computational studies can provide insights into Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are essential for predicting the performance of electronic materials. mdpi.com This synergistic approach enables a more rational design of functional materials and therapeutic agents, reducing the time and resources required for development.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-isopropylthioxanthone |

| 3-acetylbenzophenone |

| 3-ethylbenzophenone |

| 4-aminobenzoic acid |

| 4-benzoylbenzoic acid |

| Benzocaine (B179285) |

| Benzoic acid |

| Benzophenone |

| Benzophenone-3 |

| Benzoyl chloride |

| Benzyl (B1604629) benzoate |

| Cisplatin |

| Diethyl ether |

| Ethanol (B145695) |

| Ethyl 4-(3-benzoylthioureido)benzoate |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate |

| This compound |

| Ethyl 4-hydroxybenzoate |

| Ethyl benzoate |

| Imidazole |

| Ketoprofen |

| Novocaine (Procaine) |

| Sulfuric acid |

| Tetrahydrofuran |

Q & A

Q. What are the established synthetic routes for Ethyl 4-benzoylbenzoate in laboratory settings?

this compound is synthesized via carboxylation and esterification reactions. A common method involves reacting 4-benzoylbenzoic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid). For example, copper(II) complexes of 4-benzoylbenzoate have been synthesized by reacting sodium salts of the acid with metal precursors, followed by recrystallization using tetrahydrofuran (THF) and diethyl ether (Et₂O) . Purification often involves slow diffusion of non-solvents to obtain crystalline products.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and substituent positions.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (target ≥95% purity).

- X-ray Crystallography : To resolve crystal structure, as demonstrated in copper(II) complex studies .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups like ester carbonyls.

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- First Aid : For accidental ingestion, rinse mouth with water (up to 200 mL) but avoid inducing vomiting. For eye exposure, irrigate with water for 15 minutes and seek medical attention .

- Waste Disposal : Segregate chemical waste and avoid aqueous release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can researchers analyze the photochemical stability of this compound under varying light conditions?

- Experimental Design : Expose the compound to UV-Vis light (e.g., 254–365 nm) and monitor degradation via UV-Vis spectroscopy or HPLC.

- Advanced Techniques : Use electron paramagnetic resonance (EPR) to detect free radicals formed during photolysis.

- Case Study : The photoreduction of copper(II) complexes containing 4-benzoylbenzoate ligands demonstrates ligand stability under controlled light, suggesting utility in photoredox applications .

Q. What strategies resolve contradictions in experimental data related to reaction yields or byproduct formation?

- Statistical Analysis : Apply ANOVA or regression models to identify variables (e.g., temperature, solvent polarity) affecting yield.

- Control Experiments : Replicate reactions with purified starting materials to isolate contamination sources.

- Hypothesis Testing : Compare mechanistic pathways (e.g., esterification vs. transesterification) using isotopic labeling (e.g., ¹⁸O tracing) .

Q. How does this compound interact in metal-mediated catalytic systems?

- Coordination Chemistry : The benzoate group acts as a bidentate ligand, forming stable complexes with transition metals like copper(II). These complexes exhibit redox activity, as shown in photoredox catalysis studies .

- Catalytic Applications : Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) by monitoring turnover frequency (TOF) and selectivity.

Q. What are effective methods for quantifying trace impurities in this compound batches?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect and quantify impurities at ppm levels.

- Gas Chromatography (GC) : For volatile byproducts (e.g., residual ethanol or THF).

- Reference Standards : Cross-validate results using NIST-certified benzoate derivatives .

Q. How can researchers evaluate the ecological impact of this compound in aquatic systems?